2-[(Azidocarbonyl)amino]benzoyl azide
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Overview
Description
2-[(Azidocarbonyl)amino]benzoyl azide is an organic compound with the molecular formula C8H5N7O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azidocarbonyl)amino]benzoyl azide typically involves the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the stability of the azide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Azidocarbonyl)amino]benzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted into an isocyanate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.
Rearrangement: Heat or specific catalysts to facilitate the Curtius rearrangement.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Scientific Research Applications
2-[(Azidocarbonyl)amino]benzoyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Azidocarbonyl)amino]benzoyl azide involves the reactivity of the azide groups. These groups can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Benzoyl azide: Similar structure but lacks the additional azidocarbonyl group.
Phenyl azide: Contains an azide group attached to a phenyl ring but lacks the carbonyl functionality.
Acyl azides: General class of compounds containing azide groups attached to acyl groups.
Uniqueness
2-[(Azidocarbonyl)amino]benzoyl azide is unique due to the presence of both azidocarbonyl and benzoyl azide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
65325-59-9 |
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Molecular Formula |
C8H5N7O2 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
2-(carbonazidoylamino)benzoyl azide |
InChI |
InChI=1S/C8H5N7O2/c9-14-12-7(16)5-3-1-2-4-6(5)11-8(17)13-15-10/h1-4H,(H,11,17) |
InChI Key |
RWKBRXYFCQGHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])NC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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